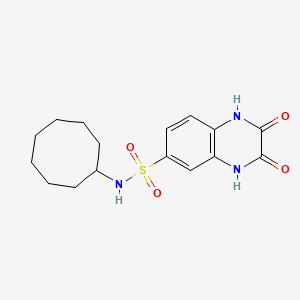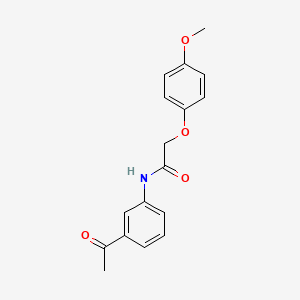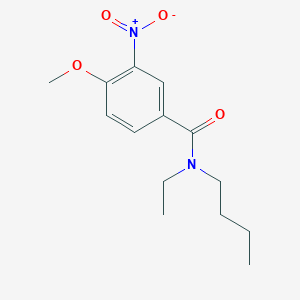
N-cyclooctyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide
描述
N-cyclooctyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide is a useful research compound. Its molecular formula is C16H21N3O4S and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.12527733 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of N-cyclooctyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is Dipeptidyl Peptidase-IV (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
This compound acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the breakdown of incretin hormones, thereby increasing their concentration. Increased levels of incretins lead to increased insulin synthesis and release, and decreased glucagon release, which ultimately results in a decrease in blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 affects the incretin pathway . Incretins, such as GLP-1 and GIP, are hormones that are released in the gut in response to food intake. They stimulate insulin secretion from pancreatic beta cells and inhibit glucagon secretion from alpha cells. By inhibiting DPP-4, the degradation of incretins is prevented, leading to increased insulin and decreased glucagon levels, which help to regulate blood glucose levels .
Pharmacokinetics
It is mentioned that the compound obeysLipinski’s rule , indicating efficient oral bioavailability . This suggests that the compound is likely to be well-absorbed in the body, metabolized, and eventually excreted.
Result of Action
The result of the action of N-cyclooctyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a decrease in blood glucose levels . By inhibiting DPP-4 and increasing the levels of incretins, it promotes insulin secretion and inhibits glucagon release, leading to a decrease in blood glucose levels .
生化分析
Biochemical Properties
N-cyclooctyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has been identified as a promising selective dipeptidyl peptidase-IV (DPP-4) inhibitor . DPP-4 is an enzyme that plays a crucial role in glucose metabolism, making this compound potentially useful in the treatment of diabetes .
Cellular Effects
In cellular processes, N-cyclooctyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has been observed to have a significant impact on the DPP-4 enzyme, leading to the suppression of its activity . This suppression can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-cyclooctyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves binding interactions with the DPP-4 enzyme . This binding leads to the inhibition of the enzyme, which can result in changes in gene expression related to glucose metabolism .
Temporal Effects in Laboratory Settings
The compound has shown stability within the active site of DPP-4, suggesting potential for long-term effects on cellular function .
Metabolic Pathways
N-cyclooctyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is involved in the metabolic pathway of glucose metabolism due to its interaction with the DPP-4 enzyme
属性
IUPAC Name |
N-cyclooctyl-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c20-15-16(21)18-14-10-12(8-9-13(14)17-15)24(22,23)19-11-6-4-2-1-3-5-7-11/h8-11,19H,1-7H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNRTPMRZWTSKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(8-methoxy-2H-chromen-3-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4836071.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4836083.png)

![5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone](/img/structure/B4836097.png)
![1-[3-(difluoromethoxy)phenyl]-3-(3-methyl-2-thienyl)-2-propen-1-one](/img/structure/B4836103.png)


![ethyl 2-({[6-chloro-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4836119.png)
![3-{[4-(3-bromobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4836121.png)
![2-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4836129.png)
![1-[4-(2-methoxyphenyl)-1-piperazinyl]-3-[(2-methylcyclopentyl)oxy]-2-propanol dihydrochloride](/img/structure/B4836141.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methylpropanamide](/img/structure/B4836157.png)
![1-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4836160.png)

